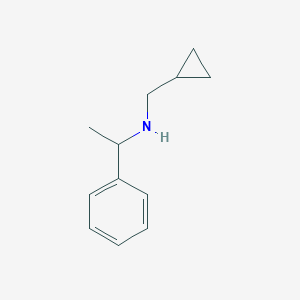

(Cyclopropylmethyl)(1-phenylethyl)amine

Description

Contextualization within Amine and Chiral Compound Research

Amines are fundamental organic compounds that are ubiquitous in biologically active molecules and are crucial intermediates in synthetic chemistry. rsc.org Chiral amines, in particular, are of immense importance as they are key components in many pharmaceuticals and agrochemicals. rsc.org The synthesis of enantiomerically pure amines is a significant focus of modern organic synthesis. mdpi.com

(Cyclopropylmethyl)(1-phenylethyl)amine incorporates the well-established chiral inducer, 1-phenylethylamine (B125046) (α-PEA). nih.govnih.gov α-PEA is a widely used chiral auxiliary and building block in the asymmetric synthesis of a variety of organic compounds, including medicinal substances and natural products. nih.govnih.govmdpi.com Its utility stems from its commercial availability in both enantiomeric forms and its effectiveness in directing stereoselective reactions. nih.govmdpi.com

The cyclopropylmethyl moiety also contributes unique structural and electronic properties. The cyclopropane (B1198618) ring is a highly strained system that imparts rigidity and specific conformational preferences to molecules in which it is present. nih.govhit2lead.com This can be advantageous in the design of biologically active compounds by enhancing binding to target proteins and improving metabolic stability. nih.gov

Significance of the this compound Scaffold in Contemporary Organic Chemistry

The scaffold of this compound is significant due to the combination of its two key structural motifs. The 1-phenylethylamine portion serves as a powerful chiral auxiliary, enabling the synthesis of enantiomerically enriched compounds. nih.govnih.gov Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org

The cyclopropyl (B3062369) group is a feature of numerous biologically active molecules and is often introduced to modulate a compound's pharmacological properties. nih.govhit2lead.com Its presence can lead to increased potency, enhanced metabolic stability, and improved brain permeability. nih.gov Therefore, the this compound scaffold represents a valuable building block for the synthesis of novel chiral molecules with potential applications in medicinal chemistry and materials science.

A scalable synthetic route to non-racemic 1-cyclopropyl alkyl-1-amines has been developed, which highlights the industrial interest in this class of compounds as building blocks for pharmaceutically active molecules, such as ROR gamma modulators. google.com This synthesis involves the condensation of cyclopropyl methyl ketone with (S)-(-)-α-phenylethylamine, followed by reduction. google.com

Overview of Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories:

Asymmetric Synthesis: The primary research application for a compound of this nature would be as a chiral ligand or auxiliary in asymmetric synthesis. nih.govnih.gov The chiral 1-phenylethylamine moiety can be exploited to induce stereoselectivity in a variety of chemical transformations.

Medicinal Chemistry: The combination of the cyclopropyl group and the phenylethylamine structure suggests its potential as a scaffold for the development of novel therapeutic agents. nih.govnih.govresearchgate.net Phenylethylamine derivatives are known to interact with various biological targets, and the cyclopropyl group can enhance pharmacological properties. nih.govnih.gov

Catalysis: Derivatives of this compound could be explored as ligands for metal-catalyzed asymmetric reactions. The nitrogen atom can coordinate to a metal center, and the chiral environment created by the 1-phenylethyl group could influence the stereochemical outcome of the catalyzed reaction.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLFDOJZXGGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397534 | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-54-3 | |

| Record name | N-(Cyclopropylmethyl)-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)(1-phenylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropylmethyl 1 Phenylethyl Amine

Classical Approaches to (Cyclopropylmethyl)(1-phenylethyl)amine Synthesis

Classical methods for the synthesis of secondary amines like this compound primarily rely on two main strategies: reductive amination and nucleophilic substitution. These methods are well-documented in the chemical literature and have been widely used for the preparation of a diverse range of amine compounds.

Reductive Amination Routes

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a cornerstone in the synthesis of amines. nih.gov This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. rsc.org For the synthesis of this compound, this would involve the reaction of cyclopropyl (B3062369) methyl ketone with 1-phenylethylamine (B125046), or alternatively, 1-phenylacetone with cyclopropylmethanamine.

A notable example of this approach is the scalable synthesis of optically active 1-cyclopropylalkyl-1-amines, which are structurally related to the target compound. rsc.org In a specific instance, (S)-(-)-α-phenylethylamine is reacted with cyclopropyl methyl ketone in the presence of a Lewis acid, such as titanium(IV) isopropoxide, to facilitate the formation of the imine. rsc.org This intermediate is then reduced using a hydride reducing agent like sodium borohydride (B1222165) to yield the secondary amine. rsc.org The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF). rsc.org

The general reaction scheme can be depicted as follows:

Cyclopropyl Methyl Ketone + 1-Phenylethylamine → Imine Intermediate → this compound

The choice of reducing agent is critical in reductive amination. While sodium borohydride is commonly used, other reagents such as sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are also effective and can offer different levels of reactivity and selectivity. organic-chemistry.org Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another robust reduction method. researchgate.net

The Leuckart-Wallach reaction is a classic variation of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the source of the nitrogen-containing group (in the case of formamide (B127407) or ammonium (B1175870) formate). mdpi.com This method is particularly useful for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. mdpi.com

Below is a table summarizing typical conditions for the reductive amination synthesis of compounds analogous to this compound.

| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclopropyl methyl ketone | (S)-(-)-α-phenylethylamine | Ti(OiPr)₄, NaBH₄ | THF | 0-70 | 85 (calculated from starting amine) | rsc.org |

| Aromatic Ketones | Primary Amines | Iridium Complexes | Formic Acid/Triethylamine | 60 | High | kanto.co.jp |

| Various Aldehydes/Ketones | Nitro Compounds | Various Metal Catalysts | Various | Mild | High | nih.gov |

| Aromatic Aldehydes | n-Butylamine | Cobalt-based composites/H₂ | - | 100-150 | 72-96 | researchgate.net |

This table is for illustrative purposes and shows data for analogous reactions.

Nucleophilic Substitution Strategies

Another classical and fundamental approach to the synthesis of amines is through nucleophilic substitution reactions. This strategy involves the reaction of an amine with an alkyl halide, where the amine acts as the nucleophile and displaces the halide leaving group. For the synthesis of this compound, this could be achieved by reacting 1-phenylethylamine with a cyclopropylmethyl halide (e.g., bromide or chloride) or, conversely, by reacting cyclopropylmethanamine with a 1-phenylethyl halide.

The general reaction is as follows:

1-Phenylethylamine + Cyclopropylmethyl Halide → this compound + Hydrogen Halide

A significant challenge in this method is controlling the degree of alkylation. The primary amine can be further alkylated by the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. To favor the formation of the desired secondary amine, reaction conditions such as the stoichiometry of the reactants, temperature, and the presence of a base to neutralize the hydrogen halide byproduct must be carefully controlled. The use of a bulky amine or alkyl halide can also sterically hinder overalkylation.

Studies on the nucleophilic substitution reactions of 1-phenylethyl chlorides with anilines in methanol (B129727) provide insights into the mechanistic aspects of such transformations. mdpi.com These reactions can proceed through different mechanisms, including SN1 and SN2 pathways, depending on the specific substrates and reaction conditions.

The following table outlines general conditions for nucleophilic substitution reactions leading to secondary amines.

| Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Reference |

| Primary benzylamines/anilines | Various alkyl halides | Cesium carbonate | - | Not specified | researchgate.net |

| 1-(Y-phenyl)ethyl chlorides | X-anilines | - | Methanol | 65 | mdpi.com |

This table presents data for analogous reactions to illustrate the general conditions.

Advanced and Green Chemistry Techniques for this compound

Catalytic Synthesis Pathways

Modern catalytic methods offer significant advantages over classical stoichiometric approaches by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of synthesizing this compound, catalytic reductive amination is a key area of development.

An interesting catalytic dichotomy has been observed in the reductive reaction of amines with α-carbonylcyclopropanes. The choice of a simple ligand-free catalyst can lead to different products. For instance, a rhodium catalyst can favor the traditional reductive amination product, while a ruthenium catalyst may lead to a novel pyrrolidine (B122466) synthesis via ring expansion. nih.gov These protocols often utilize carbon monoxide as a deoxygenating agent, avoiding the need for an external hydrogen source. nih.gov

Various transition metal catalysts, including those based on iridium, have been developed for reductive amination. kanto.co.jp These catalysts can operate under mild conditions and exhibit high activity, allowing for the synthesis of a wide range of amines. kanto.co.jp For example, 1-phenylethylamine can be synthesized from acetophenone (B1666503) with high catalytic turnover numbers (S/C = 10,000) using specific iridium catalysts. kanto.co.jp

The table below summarizes some catalytic systems used in reductive amination reactions.

| Catalyst System | Reactants | Reducing Agent | Key Features | Reference |

| Rhodium catalyst | Amines and α-carbonylcyclopropanes | Carbon monoxide | Traditional reductive amination product | nih.gov |

| Ruthenium catalyst | Amines and α-carbonylcyclopropanes | Carbon monoxide | Pyrrolidine synthesis via ring expansion | nih.gov |

| Iridium complexes | Ketones and ammonium formate | Formate | High catalytic activity, mild conditions | kanto.co.jp |

| Cobalt-based composites | Aromatic aldehydes and amines | Hydrogen | Platinum-group-metal-free | researchgate.net |

This table illustrates various catalytic systems for related reductive amination reactions.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scalability. rsc.org

The synthesis of cyclopropylamines has been successfully demonstrated using continuous flow techniques. For instance, a two-step continuous-flow synthesis of 1,1-cyclopropane aminoketones has been developed, which involves the photocyclization of 1,2-diketones followed by a reaction with amines. rsc.org This method significantly reduces reaction times compared to batch processes (e.g., 30 minutes vs. 48 hours) and increases productivity. rsc.org

While a specific flow chemistry process for this compound has not been detailed in the reviewed literature, the principles and technologies are directly applicable. A hypothetical flow process would involve pumping streams of cyclopropyl methyl ketone and 1-phenylethylamine, along with a suitable catalyst and reducing agent, through a heated reactor coil. The product stream would then be collected, and purification could potentially be integrated into the continuous process.

The table below highlights key parameters from a continuous-flow synthesis of related cyclopropylamine (B47189) derivatives.

| Reaction | Reactor Type | Residence Time | Temperature (°C) | Productivity | Reference |

| Synthesis of 1,1-cyclopropane aminoketones | FEP coil reactor | 30 minutes | 19 | High | rsc.org |

| Synthesis of arylthio-cyclopropyl carbonyl compounds | Packed-bed reactor with Amberlyst-35 | Not specified | Not specified | 31.4 g in 24 h (scaled-up) | mdpi.com |

This table provides examples of flow chemistry applications in the synthesis of related cyclopropyl compounds.

Sustainable Methodologies for this compound

Green chemistry principles are increasingly being integrated into the synthesis of amines to minimize environmental impact. mdpi.com This involves the use of renewable starting materials, environmentally benign solvents, and catalytic processes that reduce waste. bohrium.com

For the synthesis of this compound, several green approaches can be envisioned. The use of catalytic reductive amination, as discussed in section 2.2.1, is inherently greener than methods that rely on stoichiometric reagents. Catalysts based on non-noble metals are particularly attractive from a sustainability perspective. nih.govresearchgate.net

Another green strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol is used as the alkylating agent for an amine. This atom-economical process generates water as the only byproduct. While not directly demonstrated for the target molecule, this approach is a leading green alternative for N-alkylation.

The choice of solvent is also a critical aspect of green synthesis. The development of reactions that can be performed in water or other environmentally friendly solvents, or even under solvent-free conditions, is a key area of research. mdpi.com High hydrostatic pressure (barochemistry) is another emerging non-traditional activation method that can contribute to greener synthetic processes. rsc.orgnih.gov

The following table summarizes some green chemistry approaches applicable to amine synthesis.

| Green Approach | Description | Potential Application to Target Synthesis | Reference |

| Non-noble metal catalysis | Use of catalysts based on abundant and less toxic metals like cobalt or nickel. | Catalytic reductive amination of cyclopropyl methyl ketone with 1-phenylethylamine. | researchgate.net |

| Borrowing Hydrogen | N-alkylation of an amine with an alcohol, producing only water as a byproduct. | Reaction of 1-phenylethylamine with cyclopropylmethanol. | researchgate.net |

| Solvent-free reactions | Conducting reactions without a solvent to reduce waste and simplify purification. | Microwave-assisted synthesis of cyclic amines has been shown to be effective under solvent-free conditions. | mdpi.com |

| Barochemistry (High Pressure) | Using high hydrostatic pressure to activate chemical reactions. | Could potentially be applied to cycloaddition or substitution reactions in the synthesis pathway. | rsc.orgnih.gov |

This table outlines general green chemistry strategies that could be applied to the synthesis of the target compound.

Optimization of Reaction Parameters for this compound Synthesis

The synthesis of this compound is most commonly achieved through reductive amination. This process involves the reaction of 1-phenylethylamine with cyclopropanecarboxaldehyde (B31225) or the reaction of cyclopropylmethylamine with acetophenone, followed by the reduction of the in-situ formed imine. The efficiency and selectivity of this transformation are highly dependent on a number of reaction parameters. The optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of reducing agent, the use and type of catalyst, the solvent system, the reaction temperature, and the stoichiometry of the reactants.

Effect of Reducing Agent

The selection of an appropriate reducing agent is critical for the successful reduction of the imine intermediate to the desired secondary amine. A range of reducing agents can be employed for this purpose, each with its own reactivity profile. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.

The reactivity of the borohydride reagents is a key consideration. Sodium borohydride is a relatively strong reducing agent and can sometimes lead to the undesired reduction of the starting aldehyde or ketone if the imine formation is slow. In contrast, sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective for the reduction of the protonated imine (iminium ion), which is formed under acidic conditions. This selectivity often leads to higher yields of the desired amine with fewer byproducts.

Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, is another effective method. This approach is often considered a "greener" alternative as it avoids the use of stoichiometric metal hydride reagents. The optimization of this method involves screening different catalysts, hydrogen pressures, and reaction times.

Below is a table illustrating the potential impact of different reducing agents on the synthesis of this compound.

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Borohydride (NaBH₄) | None | Methanol | 25 | 4 | 75 |

| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid | Methanol | 25 | 12 | 88 |

| 3 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid | Dichloromethane (B109758) | 25 | 8 | 92 |

| 4 | Hydrogen (H₂) | 10% Pd/C | Ethanol (B145695) | 25 | 24 | 95 |

This table is generated for illustrative purposes based on general principles of reductive amination and does not represent experimentally verified data for this specific reaction.

Influence of Catalyst

In many reductive amination protocols, a catalyst is employed to facilitate the formation of the imine intermediate. Lewis acids are commonly used for this purpose as they activate the carbonyl group of the aldehyde or ketone towards nucleophilic attack by the amine. Titanium(IV) isopropoxide (Ti(OiPr)₄) is a frequently used Lewis acid catalyst that also acts as a dehydrating agent, driving the equilibrium towards imine formation. nih.gov

The following table demonstrates the potential effect of different catalysts on the synthesis.

| Entry | Reactants | Reducing Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Phenylethylamine, Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | None | Dichloromethane | 25 | 65 |

| 2 | 1-Phenylethylamine, Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | Acetic Acid (10) | Dichloromethane | 25 | 85 |

| 3 | 1-Phenylethylamine, Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | Ti(OiPr)₄ (10) | Dichloromethane | 25 | 94 |

| 4 | 1-Phenylethylamine, Cyclopropanecarboxaldehyde | H₂ | 5% Pt/C | Ethanol | 50 | 91 |

This table is generated for illustrative purposes based on general principles of reductive amination and does not represent experimentally verified data for this specific reaction.

Solvent and Temperature Effects

The choice of solvent can influence the reaction in several ways, including the solubility of the reactants and reagents, the rate of imine formation, and the activity of the reducing agent. Protic solvents like methanol and ethanol are often used with borohydride reagents, while aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene (B28343) are also common. nih.gov The optimal solvent will often depend on the specific combination of reactants and reducing agent being used.

Reaction temperature is another critical parameter to optimize. While many reductive aminations can be carried out at room temperature, heating may be necessary to accelerate slow reactions. nih.gov However, excessively high temperatures can lead to the formation of byproducts and decomposition of the reactants or product. Conversely, in some cases, cooling the reaction mixture may be required to control the reactivity of a strong reducing agent and improve selectivity. A systematic study of the reaction at different temperatures is typically performed to identify the optimal balance between reaction rate and product purity.

The table below illustrates how solvent and temperature can be varied to optimize the reaction outcome.

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | Ti(OiPr)₄ | Dichloromethane | 0 | 12 | 82 |

| 2 | NaBH(OAc)₃ | Ti(OiPr)₄ | Dichloromethane | 25 | 6 | 94 |

| 3 | NaBH(OAc)₃ | Ti(OiPr)₄ | Dichloromethane | 40 (reflux) | 3 | 90 |

| 4 | NaBH(OAc)₃ | Ti(OiPr)₄ | Tetrahydrofuran | 25 | 8 | 88 |

| 5 | NaBH(OAc)₃ | Ti(OiPr)₄ | Toluene | 25 | 10 | 85 |

This table is generated for illustrative purposes based on general principles of reductive amination and does not represent experimentally verified data for this specific reaction.

By systematically varying these key reaction parameters—reducing agent, catalyst, solvent, and temperature—it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.

Stereochemical Aspects and Chiral Resolution of Cyclopropylmethyl 1 Phenylethyl Amine

Enantiomerism and Diastereomerism in (Cyclopropylmethyl)(1-phenylethyl)amine

This compound possesses a single chiral center at the carbon atom attached to the phenyl group and the nitrogen atom (the benzylic carbon of the 1-phenylethyl moiety). This chirality means the molecule is not superimposable on its mirror image. Consequently, it exists as a pair of enantiomers: the (R)- and (S)-forms. quizlet.comnih.gov These enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. quizlet.com

Since the molecule contains only one stereocenter, diastereomerism is not an intrinsic feature. Diastereomers are stereoisomers that are not mirror images of each other and require at least two chiral centers for their existence. quizlet.com However, when a racemic mixture of this compound reacts with a single enantiomer of another chiral compound, a pair of diastereomers is formed. This principle is fundamental to the technique of chiral resolution via diastereomeric salt formation. libretexts.orgstereoelectronics.org

| Stereoisomer | Configuration at Chiral Center | Relationship |

|---|---|---|

| (R)-(Cyclopropylmethyl)(1-phenylethyl)amine | R | Enantiomers |

| (S)-(Cyclopropylmethyl)(1-phenylethyl)amine | S |

Asymmetric Synthesis of Chiral this compound

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a common strategy involves using a chiral precursor that effectively acts as a built-in auxiliary.

One practical approach is to start with an enantiomerically pure 1-phenylethylamine (B125046), which is readily available. nih.gov This chiral amine can then be reacted with a cyclopropylmethyl-containing electrophile, such as cyclopropylmethyl bromide or iodide, via nucleophilic substitution. A more common method is reductive amination, where enantiopure 1-phenylethylamine is reacted with cyclopropanecarboxaldehyde (B31225) to form an intermediate imine, which is then reduced stereoselectively to the target amine. In this context, the chiral 1-phenylethylamine fragment is not a temporary auxiliary but a permanent part of the final molecule.

In a related approach, chiral auxiliaries are used to synthesize key intermediates. For instance, 1-phenylethylamine itself can serve as a chiral auxiliary to synthesize other chiral amines. mdpi.com A described synthesis of chiral cyclopropyl (B3062369) alkyl amines utilizes (S)-(−)-α-phenylethylamine as a chiral auxiliary, which is reacted with a ketone (like cyclopropyl methyl ketone) and then reduced, with the auxiliary being cleaved in a later step. google.com

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical and efficient method than using stoichiometric chiral auxiliaries. mdpi.com

The synthesis of chiral this compound can be achieved through the catalytic asymmetric reductive amination of acetophenone (B1666503) with cyclopropylmethylamine. This reaction would involve the use of a chiral catalyst, such as one based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. mdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer of the intermediate imine and its subsequent reduction product over the other.

Alternatively, the enantiopure 1-phenylethylamine precursor can be synthesized via asymmetric catalysis. A well-established method is the asymmetric hydrogenation of enamines or the asymmetric reductive amination of acetophenone using ammonia (B1221849), which is then subsequently alkylated with a cyclopropylmethyl group. mdpi.comdntb.gov.ua Recent advancements include chemo-enzymatic methods, where the Wacker oxidation of styrene (B11656) to acetophenone is combined with a one-pot reductive amination using an ammonia source and a dehydrogenase enzyme, yielding (R)-α-PEA with high enantiomeric excess. mdpi.com

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For amines, the most common methods are diastereomeric salt formation and chiral chromatography. libretexts.org

This classical resolution technique leverages the fact that diastereomers have different physical properties, including solubility. libretexts.orgstereoelectronics.org The racemic this compound, being basic, is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. researchgate.net

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These two salts, being diastereomers, exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution, allowing it to be separated by filtration. researchgate.netrsc.org The more soluble salt remains in the mother liquor. After separation, the pure enantiomer of the amine is recovered from each salt by treatment with a base (e.g., sodium hydroxide) to neutralize the resolving acid. quizlet.com

| Resolving Agent | Acid Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Carboxylic Acid | Resolution of racemic bases like 1-phenylethylamine. quizlet.com |

| (-)-Malic Acid | Carboxylic Acid | Separation of chiral amines. |

| (+)-Camphorsulfonic Acid | Sulfonic Acid | Resolution of basic compounds. |

| (R)-Mandelic Acid | Carboxylic Acid | Used for resolving a variety of chiral amines. |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used method. mdpi.com

In this technique, the racemic mixture of this compound is passed through a column packed with a chiral material (the CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. The enantiomer that interacts more weakly with the stationary phase travels through the column faster and elutes first, while the more strongly interacting enantiomer is retained longer and elutes later. mdpi.com This differential retention allows for the separation of the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a wide range of chiral compounds, including amines. mdpi.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. google.comresearchgate.net

| CSP Type | Chiral Selector | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives (e.g., CHIRALCEL OD-H) | Based on hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves of the polymer. mdpi.com |

| Protein-based | Bovine Serum Albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) | Mimics biological chiral recognition, involving complex hydrophobic and polar interactions. sigmaaldrich.com |

| Crown Ether-based | Chiral crown ethers | Effective for primary amines, based on complexation with the ammonium (B1175870) ion. google.com |

| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386). researchgate.net |

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org While specific studies on the kinetic resolution of this compound are not extensively documented, strategies developed for the structurally similar and well-researched compound, 1-phenylethylamine, provide a strong basis for effective resolution methods. Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly efficient and selective approach. wikipedia.orgnih.gov

One of the most successful enzymes for the kinetic resolution of amines is Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435. nih.govmdpi.com This enzyme catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other, allowing for their separation. The choice of the acylating agent is crucial for achieving high enantioselectivity and conversion. mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer, as opposed to the 50% maximum of standard kinetic resolution. researchgate.netorganic-chemistry.org DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. researchgate.netbeilstein-journals.org This ensures that the substrate is continuously converted to the desired enantiomer. For the DKR of amines like 1-phenylethylamine, this typically involves a combination of a lipase (such as CALB) and a metal-based racemization catalyst, for instance, a ruthenium complex like Shvo's catalyst. nih.govorganic-chemistry.org

The following tables summarize typical conditions and results for the kinetic and dynamic kinetic resolution of 1-phenylethylamine, which can be considered as a model for the resolution of this compound.

Table 1: Enzymatic Kinetic Resolution of 1-Phenylethylamine

| Enzyme | Acylating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Conversion (%) |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Isopropyl acetate | Toluene (B28343) | 60 | >99% | ~50 |

| Candida antarctica lipase B (CALB) | Ethyl acetate | Heptane | 45 | >98% | ~50 |

| Candida antarctica lipase B (CALB) | Isopropyl methoxyacetate | Solvent-free | 50 | ≥95% | ~50 |

Data is illustrative and based on findings for 1-phenylethylamine. mdpi.com

Table 2: Dynamic Kinetic Resolution of 1-Phenylethylamine

| Enzyme | Racemization Catalyst | Acylating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| CALB | Shvo's Catalyst (Ru-complex) | Isopropyl acetate | Toluene | 70 | >99% | >90 |

| CALB | Palladium Nanoparticles | Methoxyacetate ester | Toluene | 100 | 98% | 83 |

| CALB | Niobium Phosphate Hydrate (B1144303) | Vinyl acetate | Toluene | 60 | 85% | 92 |

Data is illustrative and based on findings for 1-phenylethylamine and related compounds. mdpi.combeilstein-journals.orgscielo.brresearchgate.net

Configurational Stability and Stereochemical Inversion of this compound

The configurational stability of a chiral molecule is paramount for its applications, particularly in pharmaceuticals and materials science. For chiral amines, a key consideration is the phenomenon of pyramidal or nitrogen inversion. libretexts.org

This compound possesses a chiral center at the nitrogen atom, in addition to the chiral carbon in the 1-phenylethyl group. However, for most acyclic amines with three different substituents on the nitrogen, the two enantiomeric forms are not resolvable at room temperature due to rapid interconversion through a process called pyramidal inversion. libretexts.orglibretexts.org

This inversion involves the nitrogen atom passing through a planar, sp²-hybridized transition state, with the lone pair of electrons occupying a p-orbital. libretexts.org The energy barrier for this inversion is typically low, around 6 kcal/mol for ammonia, allowing for extremely rapid inversion rates (on the order of 10¹⁰ times per second for ammonia at room temperature). libretexts.org For aliphatic tertiary amines, the rate is somewhat slower but still significant. libretexts.org This rapid inversion leads to a racemic mixture of the R and S configurations at the nitrogen center, making the isolation of individual enantiomers with respect to the nitrogen atom generally unfeasible under normal conditions. echemi.comstackexchange.com

The rate of inversion can be influenced by several factors. Incorporation of the nitrogen atom into a small ring system, such as in aziridines, can significantly slow down the rate of inversion. libretexts.org Steric hindrance from bulky substituents attached to the nitrogen can also increase the energy barrier to inversion. However, for a molecule like this compound, which is an acyclic secondary amine, rapid inversion at the nitrogen center is expected.

Therefore, while the chirality at the carbon atom of the 1-phenylethyl group is configurationally stable, the chirality at the nitrogen atom is not. Any stereochemical considerations for this compound would primarily focus on the stable carbon stereocenter.

Advanced Spectroscopic and Structural Elucidation of Cyclopropylmethyl 1 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of (Cyclopropylmethyl)(1-phenylethyl)amine

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Based on established chemical shift principles and data from analogous structures like 1-phenylethylamine (B125046) and N-alkylated cyclopropylamines, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. The protons and carbons are labeled according to the structure provided below for clarity.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the expected chemical shift ranges for each unique proton and carbon environment in a typical deuterated solvent like CDCl₃.

| Atom Label | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| 1 | ~1.5 (d) | ~24 | Methyl group on the chiral center, doublet due to coupling with H-2. |

| 2 | ~3.8 (q) | ~58 | Methine proton at the chiral center, quartet due to coupling with H-1 methyl protons. |

| 3 | - | ~145 | Quaternary aromatic carbon attached to the ethylamine (B1201723) moiety. |

| 4/4' | ~7.2-7.4 (m) | ~127 | Ortho-aromatic protons and carbons. |

| 5/5' | ~7.2-7.4 (m) | ~129 | Meta-aromatic protons and carbons. |

| 6 | ~7.2-7.4 (m) | ~128 | Para-aromatic proton and carbon. |

| 7 | ~1.5-2.0 (s, broad) | - | N-H proton, signal can be broad and its position is concentration-dependent. |

| 8 | ~2.4 (d) | ~55 | Methylene (B1212753) protons adjacent to nitrogen, doublet due to coupling with H-9. |

| 9 | ~0.8-1.0 (m) | ~10 | Methine proton of the cyclopropyl (B3062369) group. |

| 10/10' | ~0.4-0.6 (m) | ~4 | Methylene protons of the cyclopropyl group (diastereotopic). |

| 11/11' | ~0.1-0.3 (m) | ~4 | Methylene protons of the cyclopropyl group (diastereotopic). |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides initial chemical shift data, 2D NMR experiments are required to confirm the assignments and establish the complete bonding network. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, key expected correlations include:

A strong cross-peak between the methine proton (H-2) and the methyl protons (H-1).

Correlations between the cyclopropyl methine proton (H-9) and the cyclopropyl methylene protons (H-10, H-11).

Correlations between the N-adjacent methylene protons (H-8) and the cyclopropyl methine proton (H-9).

Complex correlations within the aromatic region (H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J C-H coupling). emerypharma.comcolumbia.edu It is invaluable for assigning the carbon spectrum based on the more easily assigned proton spectrum. For instance, the proton signal at ~3.8 ppm (H-2) would show a correlation to the carbon signal at ~58 ppm (C-2), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H), which is crucial for connecting different spin systems. youtube.comcolumbia.edu Key HMBC correlations would be:

From the methyl protons (H-1) to the methine carbon (C-2) and the aromatic quaternary carbon (C-3).

From the methine proton (H-2) to the methyl carbon (C-1) and the aromatic carbons (C-3, C-4/4').

From the N-H proton (H-7) to the adjacent carbons (C-2 and C-8).

From the methylene protons (H-8) to the cyclopropyl carbons (C-9, C-10/11).

Expected 2D NMR Correlations

| Experiment | Proton(s) | Correlated Atom(s) | Type of Correlation |

|---|---|---|---|

| COSY | H-1 (CH₃) | H-2 (CH) | ³J H-H |

| COSY | H-8 (CH₂) | H-9 (CH) | ³J H-H |

| HSQC | H-2 (CH) | C-2 (CH) | ¹J C-H |

| HSQC | H-8 (CH₂) | C-8 (CH₂) | ¹J C-H |

| HMBC | H-1 (CH₃) | C-2, C-3 | ²J C-H, ³J C-H |

| HMBC | H-2 (CH) | C-1, C-3, C-4/4' | ²J C-H, ²J C-H, ³J C-H |

| HMBC | H-8 (CH₂) | C-9, C-10/11 | ²J C-H, ³J C-H |

Conformational Analysis via NMR of this compound

The flexibility of the this compound molecule suggests the existence of multiple low-energy conformations in solution. NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data and J-coupling constants, can provide insights into the preferred spatial arrangements. rsc.orgmdpi.comnih.gov

Due to the steric bulk of the phenylethyl and cyclopropylmethyl groups, rotation around the C-N bonds may be hindered. This can lead to distinct conformers that may be observable at low temperatures. The diastereotopic nature of the cyclopropyl methylene protons (H-10/10' and H-11/11') is a direct consequence of the chiral center (C-2) and the resulting asymmetry of the molecule. Advanced techniques like Rotational Frame Overhauser Effect Spectroscopy (ROESY) could be employed to measure through-space proximities between protons, such as between the phenylethyl methine proton (H-2) and the cyclopropylmethyl methylene protons (H-8), to define the dominant rotamers around the N-C2 and N-C8 bonds. umich.edu

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₇N), the expected exact mass of the protonated molecular ion [M+H]⁺ would be used to confirm its elemental composition, distinguishing it from other isobaric compounds. This is a critical first step in structural confirmation. fda.gov.twresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. nih.govnih.gov The fragmentation of aliphatic and aromatic amines is well-characterized and typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, two primary α-cleavage pathways are predicted:

Pathway A: Cleavage of the Cα-Cβ bond on the phenylethyl side (loss of a methyl radical, •CH₃) to form an iminium ion.

Pathway B: Cleavage of the bond between the nitrogen and the phenylethyl group, leading to a stable benzyl (B1604629) cation (m/z 91) or related fragments.

Pathway C: Cleavage resulting in the loss of the cyclopropylmethyl group to form a stable iminium ion containing the phenylethyl moiety.

Pathway D: A characteristic fragmentation of the phenylethylamine structure involves cleavage of the Cα-Cβ bond to form a tropylium (B1234903) ion (m/z 91) and a neutral amine-containing fragment.

Predicted Major Fragment Ions in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Formation Pathway |

|---|---|---|

| 160 | [M - CH₃]⁺ | α-cleavage at the phenylethyl group (Pathway A) |

| 105 | [C₈H₉]⁺ (phenylethyl cation) | Cleavage of the C-N bond |

| 91 | [C₇H₇]⁺ (tropylium ion) | Rearrangement and cleavage of the phenylethyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent parts: the secondary amine, the phenyl ring, and the cyclopropyl group. nih.govresearchgate.net

N-H Vibrations: As a secondary amine, a single, weak-to-medium N-H stretching band is expected in the IR spectrum between 3300 and 3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com A broad N-H wagging vibration may also be observed in the 650-900 cm⁻¹ region. libretexts.orglibretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and cyclopropylmethyl groups) appear below 3000 cm⁻¹. The C-H bonds of the strained cyclopropyl ring often have characteristic stretches at slightly higher frequencies than typical alkanes.

C=C Vibrations: The stretching vibrations of the aromatic ring are expected to produce characteristic sharp bands in the 1450-1600 cm⁻¹ region. wpmucdn.com

C-N Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Aromatic Bending: Strong bands corresponding to out-of-plane (o.o.p.) C-H bending of the monosubstituted benzene (B151609) ring are expected in the 690-770 cm⁻¹ region.

A study revisiting 1-phenylethylamine with modern Raman spectroscopy and ab initio calculations provided detailed assignments for its vibrational modes, which serve as a strong basis for interpreting the spectrum of the title compound. nih.govcas.cz

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3350 | Weak - Medium | Characteristic of a secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Sharp bands. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium - Strong | Includes ethyl and cyclopropylmethyl groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong | Multiple sharp bands. |

| Aromatic C-N Stretch | 1250 - 1350 | Strong | Characteristic of aromatic amines. |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published X-ray crystal structures for the parent compound, this compound. Similarly, no crystallographic data for its direct derivatives have been deposited in these databases to date.

The lack of a publicly available crystal structure for this compound means that key solid-state structural parameters have not been experimentally determined. Such parameters, which would be elucidated from an X-ray diffraction study, include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Molecular Conformation: The precise dihedral angles and spatial orientation of the cyclopropylmethyl and 1-phenylethyl moieties relative to each other in the solid state.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

While crystallographic data is not available for the title compound, studies on related molecules, such as derivatives of 1-phenylethylamine, have been successfully conducted. For instance, the crystal structure of (S)-1-phenylethylammonium [α-hydroxy-(3-nitrophenyl) methyl]phosphinate has been resolved, demonstrating the feasibility of obtaining single crystals and performing X-ray diffraction analysis on compounds containing the 1-phenylethylamine scaffold.

The generation of a high-quality single crystal of this compound or one of its suitable salt derivatives (e.g., hydrochloride or hydrobromide salt) would be a prerequisite for future X-ray crystallographic analysis. Such a study would provide invaluable, unambiguous insight into its solid-state architecture.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

As no experimental data is available, this table is presented as a representative example of the parameters that would be reported from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₇N |

| Formula weight | 175.27 g/mol |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.12(3)° | |

| c = 12.891(5) Å, γ = 90° | |

| Volume | 1065.1(7) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.092 Mg/m³ |

| Absorption coefficient | 0.065 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2450 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2450 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Computational Chemistry and Theoretical Investigations of Cyclopropylmethyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity of (Cyclopropylmethyl)(1-phenylethyl)amine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods provide insights into its electronic landscape and potential chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies for this compound would typically involve the use of functionals like B3LYP with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. globalresearchonline.net These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is employed to calculate reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Other descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively help in predicting the sites of electrophilic and nucleophilic attack. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXXX | eV |

| LUMO Energy | X.XXXX | eV |

| HOMO-LUMO Gap | X.XXXX | eV |

| Ionization Potential | X.XXXX | eV |

| Electron Affinity | X.XXXX | eV |

| Electronegativity (χ) | X.XXXX | eV |

| Chemical Hardness (η) | X.XXXX | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT studies.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com An analysis of the molecular orbitals of this compound, particularly the HOMO and LUMO, is essential for understanding its chemical reactions. The distribution of the HOMO indicates the regions most susceptible to electrophilic attack, as these are the areas where the highest energy electrons are located. Conversely, the distribution of the LUMO points to the sites prone to nucleophilic attack, as these are the regions where the lowest energy unoccupied orbitals reside.

Visualizing the HOMO and LUMO surfaces would reveal that the electron density of the HOMO is likely concentrated on the nitrogen atom and the phenyl ring, making these sites nucleophilic. The LUMO is expected to be distributed over the phenyl ring and the cyclopropyl (B3062369) group. The interaction and energy difference between these frontier orbitals are key to predicting the outcomes of chemical reactions. wayne.edu

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound, due to rotation around its single bonds, gives rise to various conformers. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. uwlax.edursc.org

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space. By systematically rotating key dihedral angles—for instance, the C-N-C-C angle involving the cyclopropylmethyl group and the C-N-C-C angle of the phenylethyl group—a landscape of energy minima (stable conformers) and transition states can be mapped out. The relative energies of these conformers determine their population at a given temperature. Studies on similar molecules like cyclopropyl methyl ketone have shown that specific conformations can be significantly more stable than others. uwlax.edu For this compound, it is anticipated that steric hindrance between the bulky cyclopropylmethyl and phenylethyl groups will play a major role in determining the lowest energy conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 60 | 0.00 |

| 2 | 60 | 180 | 1.5 |

| 3 | -60 | 60 | 2.1 |

| 4 | 180 | -60 | 1.8 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govfrontiersin.org In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These predicted chemical shifts, when compared to experimental spectra, can help in assigning the signals to specific atoms and confirming the proposed structure and conformation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. The calculated spectrum can aid in the interpretation of experimental vibrational spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Visible spectrum. nih.gov This can provide information about the electronic transitions within the molecule, particularly those involving the phenyl group.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (CH-N) | ~3.5 ppm |

| ¹³C NMR | Chemical Shift (C-N) | ~60 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3300 cm⁻¹ |

| UV-Vis | λ_max | ~260 nm |

Note: These are hypothetical values intended to exemplify the output of in silico spectroscopic predictions.

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For reactions involving this compound, such as N-alkylation or acylation, theoretical modeling can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Transition state theory can then be used to calculate theoretical rate constants. Analysis of the transition state geometry provides detailed insight into the bond-making and bond-breaking processes. For example, in a hypothetical reaction, modeling could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate.

Reactivity and Mechanistic Organic Chemistry of Cyclopropylmethyl 1 Phenylethyl Amine

Acid-Base Properties and Protonation States of (Cyclopropylmethyl)(1-phenylethyl)amine

The basicity of this compound is primarily determined by the lone pair of electrons on the sp³-hybridized nitrogen atom. As a secondary amine, it is generally more basic than primary amines and ammonia (B1221849), but less basic than many tertiary amines in the gas phase. This trend is influenced by the electronic and steric effects of its substituents.

The cyclopropylmethyl and 1-phenylethyl groups are both alkyl-like substituents that exert a positive inductive effect (+I), pushing electron density toward the nitrogen atom. chemistrystudent.comsavemyexams.com This increased electron density makes the lone pair more available for donation to a proton, thereby increasing the amine's basicity compared to ammonia. chemistryguru.com.sg The phenyl group, while not directly attached to the nitrogen, has a weak electron-withdrawing inductive effect that slightly tempers this basicity. However, because the nitrogen lone pair is not in conjugation with the benzene (B151609) ring, it does not experience the significant basicity-lowering resonance effect seen in aromatic amines like aniline. masterorganicchemistry.com

Table 1: Comparison of Conjugate Acid pKa Values for Various Amines

| Compound | Amine Type | Conjugate Acid pKa (in water) | Key Factors Influencing Basicity |

| Ammonia | - | 9.25 | Baseline reference |

| Cyclohexylamine | Primary Aliphatic | 11.2 | +I effect of alkyl ring increases basicity |

| Diethylamine | Secondary Aliphatic | 10.9 | Strong +I effect from two alkyl groups |

| Aniline | Primary Aromatic | 4.6 | Lone pair delocalized into benzene ring, decreasing basicity |

| N-Benzylcyclopropylamine | Secondary | 8.47 (Predicted) | +I effect of alkyl groups balanced by weak -I effect of phenyl group |

Data sourced from references masterorganicchemistry.comchemicalbook.comutexas.edu.

Nucleophilic Character and Reaction Mechanisms Involving this compound

The lone pair on the nitrogen atom also endows this compound with significant nucleophilic character. It readily attacks electron-deficient centers to form new covalent bonds.

Reactions with Electrophiles

This compound reacts with a variety of electrophiles. A common example is the alkylation with alkyl halides, which proceeds via an SN2 mechanism. The amine acts as the nucleophile, displacing a halide from the alkyl halide to form a tertiary ammonium (B1175870) salt. Due to the potential for over-alkylation, this reaction can be difficult to control.

Another fundamental reaction is acylation, typically with acid chlorides or anhydrides. The amine nitrogen attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction. This process is generally very efficient and results in the formation of a stable tertiary amide. Unlike alkylation, acylation does not proceed further, as the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Amine Reactivity in Condensation Reactions

When reacted with aldehydes or ketones, secondary amines like this compound undergo a condensation reaction to form an enamine. youtube.com This reaction is typically catalyzed by a mild acid. masterorganicchemistry.com

The mechanism involves several distinct steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic intermediate. chemistrylearner.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. jove.com

Protonation of Hydroxyl: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). jove.com

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. chemistrylearner.com

Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the α-carbon (the carbon adjacent to the C=N bond), leading to the formation of the carbon-carbon double bond of the enamine product. chemistrysteps.com

This final deprotonation step is what distinguishes enamine formation from the formation of imines, which occurs with primary amines. Since the secondary amine lacks a second hydrogen on the nitrogen to be removed, the proton must be abstracted from an adjacent carbon. chemistrysteps.com

Metal Coordination and Catalytic Interactions of this compound

As a Lewis base, this compound can act as a ligand, donating its nitrogen lone pair to coordinate with metal ions. The resulting metal complexes have potential applications in catalysis, particularly in asymmetric synthesis, owing to the chiral nature of the 1-phenylethyl moiety.

The coordination properties are influenced by both the steric bulk and electronic nature of the substituents. The cyclopropylmethyl and 1-phenylethyl groups create a specific steric environment around the nitrogen atom, which can influence the geometry of the resulting metal complex and the stereoselectivity of any catalyzed reaction. Ligands containing secondary amines have been shown to influence the photophysical properties of metal complexes, such as those with Europium(II), which is relevant for photoredox catalysis. nih.gov

Furthermore, the combination of amine and metal catalysts in cooperative systems is a powerful strategy in organic synthesis. acs.org In such systems, the amine can activate a substrate (for example, by forming an enamine intermediate), while the metal catalyst activates the other reactant. researchgate.net While specific catalytic systems employing this compound are not widely documented, its structural features make it a candidate for investigation as a chiral ligand or organocatalyst in conjunction with transition metals like palladium, rhodium, or cobalt for various synthetic transformations. rsc.orgmdpi.com

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule, including the nitrogen atom, the benzylic position, and the cyclopropyl (B3062369) ring.

Oxidation: Oxidation of secondary amines can lead to a variety of products. Enzymatic oxidation, for instance by Cytochrome P450 (P450) monooxygenases, is a key metabolic pathway. For N-substituted cyclopropylamines, oxidation can proceed through several routes:

N-Dealkylation: This involves the oxidation of the carbon alpha to the nitrogen. This forms an unstable carbinolamine intermediate which then fragments to yield a primary amine and a carbonyl compound. For this molecule, cleavage of the cyclopropylmethyl group would yield 1-phenylethylamine (B125046) and cyclopropanecarboxaldehyde (B31225), while cleavage of the 1-phenylethyl group would yield cyclopropylmethylamine and acetophenone (B1666503). Studies on the similar N-benzyl-N-cyclopropylamine show P450-catalyzed oxidation yields cyclopropanone (B1606653) hydrate (B1144303) (from the cyclopropyl moiety) and benzaldehyde, indicating N-dealkylation is a viable pathway. nih.govacs.org

Nitrogen Oxidation: The nitrogen lone pair can be directly oxidized to form an N-oxide or, more commonly for secondary amines, a hydroxylamine (B1172632). This hydroxylamine can be further oxidized to a nitrone. nih.gov

Oxidative Ring-Opening: A pathway of particular importance for cyclopropylamines is the oxidative cleavage of the strained three-membered ring. This is often initiated by a single-electron transfer (SET) from the nitrogen to an oxidizing agent (like a P450 enzyme), forming an amine radical cation. frontiersin.org This is followed by rapid ring opening. However, some studies suggest the mechanism may involve hydrogen abstraction from the N-H bond to form a neutral aminyl radical, which then undergoes ring-opening. nih.govresearchgate.net This pathway can lead to reactive intermediates and ring-opened products like 3-hydroxypropionaldehyde. acs.org

Reduction: The secondary amine functional group itself is resistant to reduction. However, the N-benzyl-type linkage of the 1-phenylethyl group can be cleaved under reductive conditions. Catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), is a standard method for N-debenzylation. acs.org This reaction would cleave the C-N bond between the nitrogen and the 1-phenylethyl group, yielding cyclopropylmethylamine and ethylbenzene. This is technically a deprotection or C-N bond cleavage reaction rather than a reduction of the amine itself.

Cyclopropyl Ring Opening and Rearrangement Reactions Involving this compound

The strained three-membered ring of the cyclopropylmethyl group is a key site of reactivity, susceptible to ring-opening and rearrangement reactions under various conditions. These reactions are often mechanistically distinct from the oxidative pathways mentioned previously.

The most studied mechanism for the cleavage of the cyclopropyl ring in cyclopropylamines involves the formation of a radical cation intermediate. researchgate.net This process can be initiated enzymatically, chemically, electrochemically, or photochemically. The sequence is as follows:

One-Electron Oxidation: The nitrogen atom undergoes a one-electron oxidation to form an amine radical cation.

Ring Opening: The highly strained C-C bond in the adjacent cyclopropyl ring rapidly cleaves. This ring-opening is an extremely fast, irreversible process, making cyclopropylamines useful as "radical clocks" to probe the timing of radical reaction mechanisms. The cleavage results in the formation of a more stable, ring-opened distonic radical cation (where the charge and radical are separated). rsc.org

Product Formation: The resulting radical intermediate can then be trapped by nucleophiles, undergo further oxidation, or participate in cyclization or rearrangement reactions, depending on the reaction conditions and the molecular structure. nih.gov

Under strongly acidic conditions, such as in superacids, a different ring-opening mechanism can occur. This involves protonation of the amine to form an ammonium ion, followed by a second protonation or interaction with the acid that induces cleavage of the cyclopropane (B1198618) ring to form a dicationic intermediate, which can then be trapped by nucleophiles. nih.gov These reactions demonstrate the electrophilic cleavage of the cyclopropane ring, contrasting with the radical-mediated pathways initiated by oxidation.

Synthetic Applications and Derivatization of Cyclopropylmethyl 1 Phenylethyl Amine

(Cyclopropylmethyl)(1-phenylethyl)amine as a Chiral Building Block in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis stems from its role as a chiral intermediate derived from 1-phenylethylamine (B125046) (α-PEA), a well-established chiral auxiliary. wikipedia.orgmdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org The inherent chirality of the 1-phenylethyl group in this compound is leveraged to control the formation of new stereocenters.

A key synthetic route demonstrates its utility as a chiral intermediate in the scalable production of non-racemic 1-cyclopropyl alkyl-1-amines. google.com In this process, a chiral enantiomer of α-phenylethylamine, such as (S)-(−)-α-phenylethylamine, is condensed with cyclopropyl (B3062369) methyl ketone. This reaction, often facilitated by a Lewis acid like titanium(IV) isopropoxide, forms a chiral imine. google.com Subsequent reduction of this imine, for example with sodium borohydride (B1222165), yields the diastereomerically enriched secondary amine, this compound. google.com

The final step involves the removal of the chiral auxiliary group (the 1-phenylethyl group) via debenzylation to yield the desired optically active primary amine, (S)-1-cyclopropyl ethyl-1-amine. google.com This synthetic strategy is highly efficient, affording the final product with high optical purity, often achieving an enantiomeric excess (ee) of 97% or higher. google.com The process is well-suited for industrial-scale manufacturing due to its use of inexpensive starting materials and the avoidance of chromatographic purification steps. google.com This method highlights how the transient formation of this compound serves to effectively transfer the chirality from the starting α-phenylethylamine to the final product.

Incorporation of this compound into Complex Molecular Architectures

The structural motifs present in this compound—specifically the cyclopropylamine (B47189) and phenethylamine (B48288) fragments—are of significant interest in medicinal chemistry. longdom.orgmdpi.com The cyclopropylamine unit is a valuable component in the design of therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the three-membered ring. longdom.org Consequently, intermediates like this compound are precursors to more complex molecules with potential pharmaceutical applications.

For instance, the optically active 1-cyclopropyl alkyl-1-amines produced using this compound as an intermediate are themselves building blocks for substituted pyrazinones. google.com These pyrazinone compounds are key components in the synthesis of pharmaceutically active molecules, including RORγt (Retinoid-related orphan receptor gamma t) modulators. google.com RORγt modulators are a class of drugs investigated for the treatment of inflammatory and autoimmune diseases, such as psoriasis. google.com

The broader phenethylamine skeleton is found in a vast array of bioactive natural products and synthetic drugs, known for its ability to interact with various biological targets. mdpi.com The incorporation of the cyclopropylmethyl group onto this scaffold creates a novel chemical entity with distinct properties, making it an attractive starting point for the development of new central nervous system agents, enzyme inhibitors, and receptor ligands.

Preparation of this compound Derivatives for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity and biological effects. Such studies involve the systematic synthesis of a series of derivatives where specific parts of the parent molecule are altered. While specific SRR studies focused solely on this compound are not extensively documented, its structure provides a clear template for such investigations.

Derivatives could be prepared to probe the influence of steric and electronic effects on the molecule's properties. For example, modifying the phenyl ring with electron-donating or electron-withdrawing substituents would alter the basicity and nucleophilicity of the amine nitrogen. The synthesis of these derivatives would follow standard organic chemistry methodologies.

Furthermore, studies on related β-phenethylamines demonstrate that N-substitution and substitution on the aromatic ring can profoundly affect potency and efficacy at biological targets like the human trace amine-associated receptor 1 (hTAAR1). nih.gov A similar research program for this compound would involve preparing derivatives such as:

Aromatic Ring Analogs : Introducing substituents (e.g., methoxy, chloro, nitro) at the ortho, meta, or para positions of the phenyl group.

N-Alkylation/Acylation Analogs : Replacing the N-H proton with other alkyl or acyl groups to study steric hindrance around the nitrogen atom.

Cyclopropyl Ring Analogs : Synthesizing derivatives with substituted cyclopropane (B1198618) rings to assess the impact of steric bulk on the cyclopropyl moiety.

These derivatives would serve as valuable tools to correlate specific structural features with chemical reactivity, diastereoselectivity in synthetic transformations, and potential biological activity.

This compound as a Precursor for Advanced Materials Research

While the primary application of this compound is in fine chemical and pharmaceutical synthesis, its structural components suggest potential utility as a precursor in materials science. Cyclopropylamine derivatives, in general, are employed in the synthesis of specialty polymers and advanced coatings. longdom.org The high ring strain of the cyclopropane ring and the reactivity of the amine group are features that can be exploited in polymer chemistry. longdom.org

The amine functionality in this compound allows it to act as a monomer or a chain-modifying agent in polymerization reactions. For example, it could undergo polycondensation with dicarboxylic acids to form chiral polyamides. The presence of the bulky and rigid phenylethyl and cyclopropyl groups along the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical strength.